molecular formula C23H24Br2O4 B3455500 9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 5626-17-5

9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B3455500
CAS No.: 5626-17-5
M. Wt: 524.2 g/mol
InChI Key: RRYQUVGGTRXHEV-UHFFFAOYSA-N
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Description

The compound “3,3-Bis (3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one” seems to be related . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A one-pot two-step Hantzsch synthesis of a related compound, “4-(3,5-dibromo-4-hydroxyphenyl)-3-butoxycarbonyl-5-ethoxycarbonyl-2-methyl-6-phenyl-1,4-dihydropyridine”, has been reported . The synthesis was performed under solvent- and catalyst-free conditions promoted with microwave irradiation .


Molecular Structure Analysis

The molecular structure of related compounds such as “3,3-Bis (3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one” and “9,9-BIS (3’,5’-DIBROMO-4’-HYDROXYPHENYL)FLUORENE” have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid” and “9,9-BIS(3’,5’-DIBROMO-4’-HYDROXYPHENYL)FLUORENE” have been reported .

Mechanism of Action

The mechanism of action for this specific compound is not available in the sources I found .

Safety and Hazards

The safety information for “2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid” includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

A study on the synthesis and characterization of epoxy resin of “9,9′-bis-(3,5-dibromo-4-hydroxyphenyl) anthrone-10” and its jute composite suggests that good thermo-mechanical, electrical properties and excellent hydrolytic stability of the composite may be useful for high-temperature applications in diverse fields .

Properties

IUPAC Name

9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Br2O4/c1-22(2)7-14(26)19-16(9-22)29-17-10-23(3,4)8-15(27)20(17)18(19)11-5-12(24)21(28)13(25)6-11/h5-6,18,28H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYQUVGGTRXHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)Br)O)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360365
Record name BAS 00547929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-17-5
Record name BAS 00547929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 2
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 3
Reactant of Route 3
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 4
Reactant of Route 4
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 5
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 6
9-(3,5-dibromo-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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